9-Undecynoic Acid Methyl Ester-d3
CAS No.:
Cat. No.: VC0210806
Molecular Formula: C₁₂H₁₇D₃O₂
Molecular Weight: 199.3
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₂H₁₇D₃O₂ |
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Molecular Weight | 199.3 |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
9-Undecynoic Acid Methyl Ester-d3, also known by its synonym Methyl-d3 9-Undecynoate, is a deuterium-labeled analog of 9-undecynoic acid methyl ester . The compound is characterized by its molecular formula C12H17D3O2 and has a molecular weight of 199.3 g/mol . The unlabeled version of this compound has a CAS number of 18937-76-3 . The deuteration occurs specifically at the methyl ester group, where three hydrogen atoms are replaced by deuterium isotopes, contributing to its utility in various analytical applications.
The structure of 9-Undecynoic Acid Methyl Ester-d3 features a linear carbon chain with a terminal alkyne functional group at position 9 and a deuterated methyl ester group at the carboxylic end. This specific structural arrangement allows researchers to track the compound through complex biological systems with high precision, as the deuterium atoms provide a distinct spectroscopic signature compared to hydrogen atoms in natural abundance.
Physical and Chemical Properties
9-Undecynoic Acid Methyl Ester-d3 typically appears as a colorless to pale straw-yellow oily liquid at room temperature. The compound exhibits chemical properties similar to its non-deuterated counterpart but with subtle differences in reactivity and spectroscopic characteristics due to the isotopic substitution.
Table 1 summarizes the key physical and chemical properties of 9-Undecynoic Acid Methyl Ester-d3:
Property | Value |
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Molecular Formula | C12H17D3O2 |
Molecular Weight | 199.3 g/mol |
Physical State | Colorless to pale straw-yellow oily liquid |
Deuteration Position | Methyl ester group (-CD3) |
Related Unlabeled Compound | 9-Undecynoic Acid Methyl Ester (CAS: 18937-76-3) |
Category | Building Blocks; Isotopic Labeled Analogues |
The deuterium labeling in this compound significantly affects its nuclear magnetic resonance (NMR) spectroscopic properties, making it particularly valuable for spectroscopic studies and metabolic tracing applications. The C-D bonds in the methyl ester group have different vibrational frequencies compared to C-H bonds, which can be detected using infrared spectroscopy and provides additional analytical applications.
Synthesis and Production
Synthetic Routes
The synthesis of 9-Undecynoic Acid Methyl Ester-d3 typically involves specialized techniques to incorporate the deuterium isotopes specifically at the methyl ester position. While detailed synthetic procedures are proprietary to chemical manufacturers, the general approach often involves:
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Preparation of 9-undecynoic acid from suitable precursors
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Esterification with deuterated methanol (CD3OH) under appropriate catalytic conditions
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Purification steps to ensure isotopic purity and chemical homogeneity
The synthesis requires careful control to ensure high deuterium incorporation and minimal exchange with environmental hydrogen. Manufacturers like Toronto Research Chemicals (identified in the search results as TRC-U789022) produce this compound for research applications . The synthetic process must maintain the structural integrity of the alkyne group at position 9 while achieving selective deuteration at the methyl position.
Quality Control and Characterization
Quality control of 9-Undecynoic Acid Methyl Ester-d3 typically involves analytical techniques such as:
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NMR spectroscopy to verify deuterium incorporation
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Mass spectrometry to confirm molecular weight and fragmentation pattern
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Infrared spectroscopy to characterize functional groups
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Purity assessment through chromatographic techniques
These analytical methods ensure that the commercial product meets the specifications required for research applications. The degree of deuterium incorporation is particularly important for isotopic labeling studies, as incomplete deuteration can compromise experimental results. Manufacturers typically aim for >98% deuterium incorporation at the specified positions.
Analytical Applications
Applications in Spectroscopy
9-Undecynoic Acid Methyl Ester-d3 has significant applications in spectroscopic studies, particularly in NMR spectroscopy. The deuterium-labeled methyl group provides a unique spectroscopic signature that can be utilized in various analytical contexts:
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As an internal standard in quantitative NMR studies
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For studying reaction mechanisms through isotopic labeling
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In the investigation of enzymatic processes involving fatty acid metabolism
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For determining the stereochemical outcome of chemical transformations
The compound's utility in NMR studies stems from the distinct spectroscopic behavior of deuterium compared to hydrogen, allowing researchers to track specific molecular transformations. The deuterium nucleus has different magnetic properties compared to hydrogen, resulting in different chemical shifts and coupling patterns in NMR spectra.
Metabolic Labeling and Tracing Studies
One of the most valuable applications of 9-Undecynoic Acid Methyl Ester-d3 is in metabolic labeling studies. The incorporation of deuterium provides a stable isotopic marker that can be traced through biological systems, offering insights into:
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Lipid metabolism pathways
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Fatty acid incorporation into complex lipids
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Metabolic turnover rates in various tissues
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Drug metabolism and pharmacokinetics
These applications make 9-Undecynoic Acid Methyl Ester-d3 an important tool in proteomics, metabolomics, and related fields of biochemical research . The compound can be used to study the metabolism of fatty acids in various physiological and pathological conditions, providing valuable information for understanding metabolic disorders and developing potential therapeutic interventions.
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with 9-Undecynoic Acid Methyl Ester-d3, each with unique properties and applications. Table 2 provides a comparison of these related compounds:
The structural differences between these compounds result in distinct chemical properties and applications, though they share a common basic framework. The presence of an alkyne group in 9-Undecynoic Acid Methyl Ester-d3, compared to the alkene group in compounds like Methyl 9-undecenoate, significantly affects reactivity and potential applications in click chemistry and bioconjugation.
Deuterated vs. Non-Deuterated Compounds
The deuteration of 9-Undecynoic Acid Methyl Ester to form 9-Undecynoic Acid Methyl Ester-d3 introduces several important differences:
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Spectroscopic properties: Deuterated compounds show shifted NMR signals and altered coupling patterns
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Reaction kinetics: The deuterium isotope effect can lead to different reaction rates
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Metabolic stability: Deuterated compounds often show altered metabolic profiles due to stronger C-D bonds
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Analytical detection: Deuteration provides a mass shift that can be detected in mass spectrometry
These differences make deuterated compounds particularly valuable in research contexts where isotopic labeling and tracing are important. The kinetic isotope effect, where chemical reactions involving deuterium proceed at different rates compared to those involving hydrogen, can provide valuable mechanistic insights into chemical and biochemical processes.
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